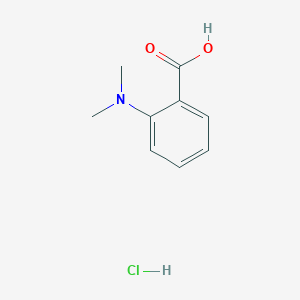

2-(Dimethylamino)benzoic acid hydrochloride

Overview

Description

2-(Dimethylamino)benzoic acid hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with dimethylamino groups attached to a benzoic acid core are discussed. These compounds are of interest due to their potential applications in various fields, such as materials science and pharmaceuticals. For instance, derivatives of dimethylamino benzoic acid have been studied for their dielectric properties, as potential non-steroidal anti-inflammatory drugs, and for their unique crystal structures .

Synthesis Analysis

The synthesis of compounds related to 2-(Dimethylamino)benzoic acid hydrochloride involves various chemical reactions. For example, a green synthetic method was used to synthesize an intermolecular compound with a dimethylamino group, which exhibited high dielectric constant and electrical conductivity . Another synthesis involved the conversion of hippuric acid into a dimethylamino-containing oxazolone, followed by hydrolysis . Additionally, p-(Dimethylamino)-benzoic acid was synthesized from p-(dimethylamino)-benzaldehyde using silver oxide as a catalyst and air as an oxidant .

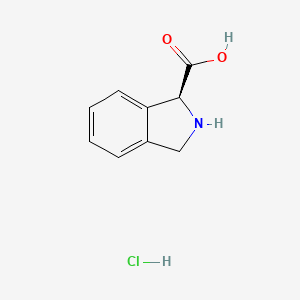

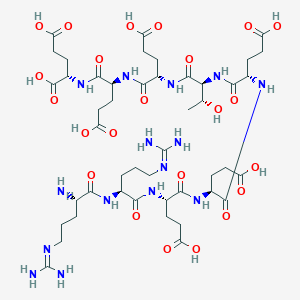

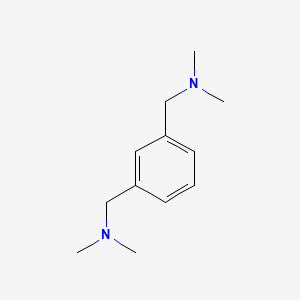

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Dimethylamino)benzoic acid hydrochloride has been determined using various techniques. Single crystals of 4-methyl-2-(o-tolylamino)benzoic acid, a related compound, were obtained and analyzed to reveal a highly twisted molecule with a significant dihedral angle between the aromatic rings . The crystal structure of another related compound, 2-[N,N-dimethylamino)methyl]benzenetellurenyl chloride, was determined, showing tellurium bonded to a phenyl group, a nitrogen atom, and a chlorine atom .

Chemical Reactions Analysis

The chemical reactions involving dimethylamino benzoic acid derivatives are diverse. For instance, the intermolecular compound mentioned earlier undergoes an intermolecular proton transfer process in the presence of an electric field, leading to the formation of polar domains . Another example is the reaction of methyl 2-benzoylamino-3-oxobutanoate with hydrazines to yield pyrazolone derivatives .

Physical and Chemical Properties Analysis

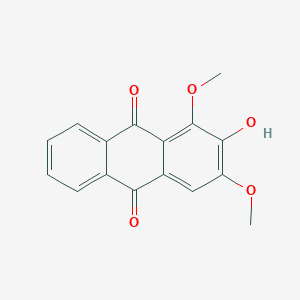

The physical and chemical properties of dimethylamino benzoic acid derivatives are notable for their potential applications. The intermolecular compound with dimethylamino groups showed remarkable dielectric properties and electrical conductivity, which could be useful in electronic applications . The polymorphism of these compounds is also of interest, as different polymorphs can have distinct physical properties, which is important for drug development and materials science . Additionally, spectral deconvolution studies have revealed structural changes of dimethylamino benzoic acid in solution, indicating different species in polar and non-polar solvents .

Scientific Research Applications

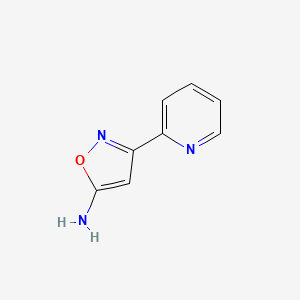

Synthesis and Activity in Drug Compounds

- 2-(Dimethylamino)benzoic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity. Specifically, hydrochloride salts of certain derivatives showed promising anti-inflammatory effects (Lynch et al., 2006).

Chemical Synthesis Processes

- Research has been conducted on the synthesis of p-(Dimethylamino)-benzoic acid from p-(dimethylamino)-benzaldehyde, using silver oxide as a catalyst. This process achieved a yield of 75.8% (Xie Chuan, 2005).

Generation of Structurally Diverse Libraries

- 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, has been used as a starting material for alkylation and ring closure reactions, generating a diverse library of compounds (G. Roman, 2013).

Anion Recognition and Selectivity

- 4-(N,N-Dimethylamino)benzoic Acid has been applied in anion recognition, exhibiting high selectivity to divalent anions such as HPO4 2- and SO4 2- (X. Hou, K. Kobiro, 2006).

Synthesis and Antimicrobial Activity

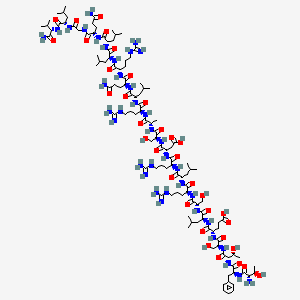

- N-Boc-amino acid-(N

-benzoyl)- and N-Boc-amino acid-(N-nicotinoyl) hydrazides, synthesized using N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl- methylene]-N-methyl-methanaminium hexafluorophosphate N-oxide (HATU), showed significant antimicrobial activity (Sherine N. Khattab, 2005).

Isotope Labeling and Analysis of Lipids

- Stable isotope-labeled 4-(dimethylamino)benzoic acid derivatives have been used for analyzing glycerophosphoethanolamine (PE) lipids, enhancing detection and analysis in biological samples (Karin A. Zemski Berry et al., 2009).

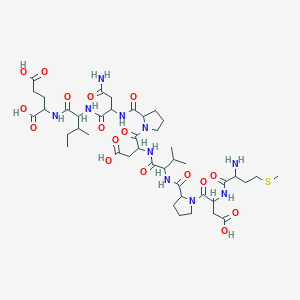

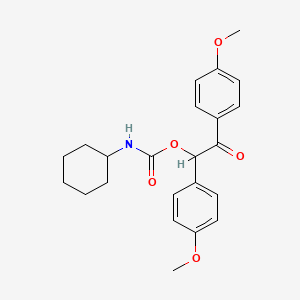

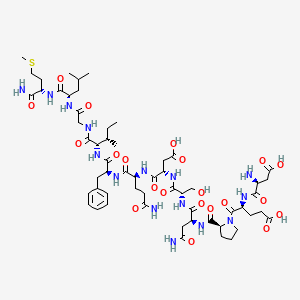

Efficient Peptide Coupling

- The Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP) has been used as a coupling reagent for the synthesis of various amino acid derivatives, illustrating the versatility of 2-(Dimethylamino)benzoic acid hydrochloride in peptide synthesis (J. Brunel et al., 2005).

Spectroscopic Studies

- Spectral deconvolution studies of 2-dimethylamino-benzoic acid in different solvents have provided insights into its structural behavior in solution (C. I. Jose et al., 1988).

HIV-1 Maturation Inhibition

- Modifications of the C-3 benzoic acid moiety in HIV-1 maturation inhibitors have shown improved potency against resistant viruses (Jacob J. Swidorski et al., 2016).

Polymorphism and Crystallography

- Studies on polymorphism and cocrystal salt formation of various benzoic acid derivatives have expanded the understanding of these compounds in crystallography (C. Aakeröy et al., 2005).

Photocatalytic Degradation Studies

- 2-(4-Dimethylamino-phenylazo)-benzoic acid has been used in studies involving the photocatalytic degradation of pollutants (R. Comparelli et al., 2004).

Safety and Hazards

properties

IUPAC Name |

2-(dimethylamino)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-10(2)8-6-4-3-5-7(8)9(11)12;/h3-6H,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLPYWDZRLVNPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736656 | |

| Record name | 2-(Dimethylamino)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)benzoic acid hydrochloride | |

CAS RN |

209533-97-1 | |

| Record name | 2-(Dimethylamino)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]pentanamide](/img/structure/B3028395.png)